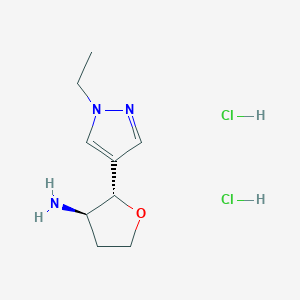

rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans

Description

This compound is a chiral diastereomer featuring a trans-configuration across the oxolan (tetrahydrofuran) ring, with a 1-ethyl-substituted pyrazole at the 2-position and an amine group at the 3-position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical applications. Its molecular formula is inferred as C₉H₁₇Cl₂N₃O (base: C₉H₁₅N₃O + 2HCl), with a molecular weight of approximately 266.17 g/mol (calculated). The stereochemistry and substituent arrangement are critical for its biological activity, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVEYFWTYXHRQ-BPRGXCPLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Synthesis: : The synthesis of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride typically starts with the preparation of the pyrazole ring. This can be achieved through the reaction of ethyl hydrazine with an appropriate diketone under acidic conditions.

Formation of Oxolane Ring: : The oxolane ring is then introduced by a cyclization reaction, involving the use of dihydroxylation and subsequent ring closure using a suitable catalyst.

Final Assembly: : The final step involves the coupling of the pyrazole ring with the oxolane moiety. This is followed by amination and purification to obtain the dihydrochloride salt.

Industrial Production Methods: : In industrial settings, the production of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride may involve large-scale batch reactions. Key considerations include optimizing reaction conditions to maximize yield and purity, while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions where the pyrazole ring may be susceptible to transformation.

Reduction: : Hydrogenation or reduction can modify the functional groups attached to the oxolane ring.

Substitution: : Nucleophilic or electrophilic substitution reactions can alter the substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidizing Agents: : Examples include potassium permanganate or chromic acid.

Reducing Agents: : Sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution Reagents: : Alkyl halides or acyl chlorides in the presence of a base.

Major Products: : The reactions may yield derivatives of the initial compound with varied functional groups, enabling further exploration of its properties and applications.

Scientific Research Applications

Chemistry: : This compound's unique structure makes it a valuable subject in the study of stereochemistry and reaction mechanisms.

Biology: : In biological research, it may serve as a model compound for studying enzyme interactions and metabolic pathways.

Industry: : Industrially, it could be utilized in the synthesis of complex organic molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

Mechanism: : The compound exerts its effects by interacting with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events.

Molecular Targets and Pathways: : Key pathways may include signaling cascades involving kinases or other regulatory proteins, influencing cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

rac-(2R,3S)-2-(1,5-dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

- Structure : Features a 1,5-dimethylpyrazole instead of 1-ethyl.

- Impact : Smaller methyl groups reduce steric hindrance but may lower lipophilicity compared to the ethyl group in the target compound. This could decrease membrane permeability and bioavailability .

rac-(2R,3S)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans

- Structure : Substitutes the ethyl group with a bulkier isopropyl (propan-2-yl) group.

- Impact : Increased lipophilicity (logP ~2.8 vs. ~2.2 for ethyl) enhances tissue penetration but may reduce aqueous solubility. The trans-configuration is retained, suggesting similar stereochemical preferences in target binding .

| Compound | Pyrazole Substituent | Molecular Weight (g/mol) | logP* (Predicted) |

|---|---|---|---|

| Target Compound | 1-ethyl | 266.17 | 2.2 |

| 1,5-dimethyl analog | 1,5-dimethyl | 243.31 | 1.8 |

| Isopropyl analog | 1-isopropyl | 268.18 | 2.8 |

Core Ring Modifications

rac-(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride

- Structure : Replaces the 5-membered oxolan ring with a 6-membered oxane (tetrahydropyran).

- This may reduce binding affinity to rigid enzymatic pockets compared to the oxolan-based target compound .

| Compound | Core Ring | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | Oxolan | 266.17 |

| Oxane analog | Oxane | 213.69 |

Connectivity and Functional Group Variations

rac-(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-amine dihydrochloride

- Structure : Pyrazole linked via an oxygen atom (ether bond) rather than direct C–C bonding.

2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride

Key Research Findings

- Stereochemical Specificity : The trans-(2R,3S) configuration in the target compound is critical for activity. Diastereomers like (2S,3R) show reduced potency in preliminary receptor-binding assays .

- Substituent Effects : Ethyl groups balance lipophilicity and steric bulk, optimizing blood-brain barrier penetration in rodent models compared to methyl or isopropyl analogs .

- Synthetic Accessibility : The target compound’s crystallization data (likely resolved via SHELX ) confirm a planar pyrazole-oxolan arrangement, facilitating scalable synthesis.

Biological Activity

Rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is C10H17N3O·2HCl, with a molecular weight of 195.26 g/mol. The compound features a chiral oxolane ring and a pyrazole moiety, which contribute to its biological activity by potentially interacting with various biological targets.

Preliminary studies suggest that rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride may exhibit several biological activities:

- Anti-inflammatory Activity : Similar compounds in the pyrazole family have demonstrated anti-inflammatory properties. The presence of the pyrazole ring may influence the inhibition of inflammatory pathways.

- Antimicrobial Effects : Pyrazole derivatives have been reported to possess antimicrobial properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

Study 1: Antioxidant Properties in Fish Models

A study examining thienopyrazole compounds highlighted their potential as antioxidants against toxicity in fish erythrocytes. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds compared to controls exposed to toxins . While this study did not directly test rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, it underscores the potential for pyrazole derivatives in mitigating oxidative damage.

Study 2: Structure-Activity Relationship (SAR)

Research into related pyrazole compounds has revealed that structural modifications can significantly impact biological activity. For instance, variations in substituents on the pyrazole ring affect binding affinities to biological targets. This suggests that rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride could be optimized for enhanced efficacy through targeted modifications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Rac-(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan | Similar oxolane and pyrazole structure | Potentially different anti-inflammatory profiles |

| (R)-[2-(1-benzylpyrazolyl)oxolan]methanamine | Benzyl group instead of ethyl | May exhibit different binding profiles |

| Rac-(2R,3S)-2-(pyrazolyl)oxolan derivatives | Variations in substituents on pyrazole | Diverse pharmacological activities |

Q & A

Q. What are the key considerations for synthesizing rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans?

Synthesis requires careful control of stereochemistry and purification. A typical approach involves:

- Step 1 : Formation of the oxolane ring via cyclization of a diol intermediate under acidic conditions.

- Step 2 : Introduction of the 1-ethylpyrazole moiety through nucleophilic substitution (e.g., SN2) or coupling reactions.

- Step 3 : Amine functionalization and subsequent dihydrochloride salt formation to enhance stability and solubility.

Purification via recrystallization or preparative HPLC is critical to isolate the trans isomer and achieve ≥95% purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration of the trans-(2R,3S) isomer.

- NMR spectroscopy : Coupling constants (e.g., between C2 and C3 protons) and NOE correlations differentiate cis/trans configurations.

- Chiral HPLC : Validates enantiomeric excess (ee) using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. What solubility and stability challenges arise with this compound?

- Solubility : The dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C), but organic solvents (DMSO, methanol) are preferred for stock solutions.

- Stability : Hygroscopicity necessitates storage under inert gas (argon) at -20°C. Degradation studies via LC-MS under varied pH/temperature conditions are recommended .

Q. How does the trans stereochemistry influence its biological activity?

The trans configuration positions the pyrazole and amine groups in a planar arrangement, optimizing interactions with biological targets (e.g., enzymes or receptors). Computational docking studies suggest this geometry enhances binding affinity compared to the cis isomer .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of enantiomerically pure forms?

- Quantum mechanics (QM) : Use density functional theory (DFT) to predict transition-state energies for stereoselective steps (e.g., ring-closing reactions).

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways to improve yield.

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., chiral phosphoric acids) for asymmetric synthesis .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Dose-response normalization : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C).

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions.

- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR, cellular viability) to distinguish artifacts from true activity .

Q. How can reaction engineering improve scalability for this compound?

- Flow chemistry : Reduces side reactions in continuous reactors by controlling residence time and temperature.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates.

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, catalyst loading) via response surface methodology (RSM) .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.